{[2-(Benzyloxy)phenyl]methyl}hydrazine
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Overview
Description
{[2-(Benzyloxy)phenyl]methyl}hydrazine is an organic compound that features a hydrazine functional group attached to a benzyl ether-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}hydrazine typically involves the reaction of {[2-(Benzyloxy)phenyl]methyl}chloride with hydrazine hydrate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(Benzyloxy)phenyl]methyl}hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Azides, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {[2-(Benzyloxy)phenyl]methyl}hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of hydrazones, which are valuable intermediates in the synthesis of heterocyclic compounds.
Biology
The compound has potential applications in the development of biologically active molecules. Hydrazine derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its hydrazine moiety can interact with various biological targets, potentially leading to the development of novel therapeutic agents.
Industry
The compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which {[2-(Benzyloxy)phenyl]methyl}hydrazine exerts its effects depends on its interaction with molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The benzyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the benzyl ether group.
Benzylhydrazine: Similar to {[2-(Benzyloxy)phenyl]methyl}hydrazine but without the phenyl ring substitution.
2-(Benzyloxy)phenylhydrazine: Similar structure but with the hydrazine group directly attached to the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the benzyl ether and hydrazine functional groups
Biological Activity
The compound {[2-(Benzyloxy)phenyl]methyl}hydrazine is a derivative of phenyl hydrazine, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological applications of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzyloxy-substituted phenyl compounds with hydrazine derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR) , Infrared (IR) Spectroscopy , and Ultraviolet-Visible (UV-Vis) Spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Recent studies have demonstrated that hydrazine derivatives exhibit significant antibacterial properties. For instance, a study on phenyl hydrazine derivatives showed that certain complexes had minimum inhibitory concentrations (MIC) ranging from 5-10 µg/mL against bacterial strains such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa . The results indicated that metal complexes derived from these ligands often displayed enhanced antibacterial activity compared to their free ligand counterparts.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 21 | 5 |
E. coli | 16 | 10 |
Pseudomonas aeruginosa | 11 | 10 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Compounds similar to this hydrazine derivative have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives were found to induce apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that hydrazine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various hydrazine derivatives against clinical isolates of E. coli. The findings revealed that the compounds exhibited significant bactericidal effects, particularly when complexed with transition metals .
- Cancer Cell Studies : In vitro studies on MCF-7 cells treated with hydrazine derivatives showed a marked decrease in cell viability compared to untreated controls. The treatment resulted in significant alterations in cell morphology and increased apoptotic markers .
- Inflammatory Response : In animal models, compounds similar to this compound were shown to reduce paw edema significantly after administration, suggesting effective anti-inflammatory properties .
Properties
CAS No. |
887594-34-5 |
---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(2-phenylmethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C14H16N2O/c15-16-10-13-8-4-5-9-14(13)17-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChI Key |
GTLHKMXPRZADLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNN |
Origin of Product |
United States |
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